This compound is classified under the category of amino acids and their derivatives. It is particularly noted for its role in pharmaceutical formulations, especially in relation to beta-lactam antibiotics. The compound is listed under the CAS number 23315-18-6 and is referenced in various chemical databases including PubChem and ChemBK .
The synthesis of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid can be achieved through several methods, primarily involving the reaction of Sulbactam or its salts with alkali in an organic solvent. A notable synthesis method includes:
This method highlights the efficiency of using simple reagents and conditions to obtain a high-purity product suitable for pharmaceutical applications.
The molecular structure of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid features a chiral center at the second carbon atom, contributing to its stereochemical properties. The structure can be represented by the following characteristics:
CC(C)([C@@H](N)C(O)=O)S(O)=OSVIZNTHNFAOGAB-VKHMYHEASA-NThe presence of a sulfinyl group (-SO₂-) attached to the carbon backbone distinguishes this compound from other amino acids, influencing its reactivity and interaction with biological systems .
(2S)-2-amino-3-methyl-3-sulfinobutanoic acid participates in various chemical reactions typical of amino acids and sulfinyl compounds:
These reactions are crucial for understanding its behavior in both synthetic chemistry and biological contexts .
The mechanism of action of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid primarily relates to its role as an impurity in Sulbactam formulations. It enhances the antibacterial efficacy by:
This mechanism underscores its importance in developing effective antibiotic therapies against resistant infections .
The physical and chemical properties of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid include:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Density | 1.551 g/cm³ (predicted) |
| Boiling Point | 429.7 °C (predicted) |
| Solubility | Slightly soluble in water; slightly soluble in DMSO and methanol |
| pKa | 2.36 (predicted) |
| Storage Conditions | -20 °C under inert atmosphere |
These properties are essential for determining storage conditions, formulation compatibility, and potential applications in drug development .
(2S)-2-amino-3-methyl-3-sulfinobutanoic acid has several scientific applications:
The compound is systematically named (2S)-2-amino-3-methyl-3-sulfinobutanoic acid, reflecting its core structural features:
The molecular formula C₅H₁₁NO₄S (molecular weight: 181.21 g/mol) reveals key compositional attributes [3] :
Table 1: Atomic Composition Analysis
| Element | Atom Count | Bonding Role |
|---|---|---|
| Carbon (C) | 5 | Backbone atoms (C1–C4, methyl C5) |
| Hydrogen (H) | 11 | Attached to C, N, O (carboxyl, sulfinyl) |
| Nitrogen (N) | 1 | Amino group (–NH₂) |
| Oxygen (O) | 4 | Carboxyl (–COOH; 2 O), sulfinyl (=S=O; 2 O) |
| Sulfur (S) | 1 | Sulfinyl group (–SO₂H) |
The formula satisfies valency rules:
This molecule possesses one defined chiral center at carbon 2 (α-carbon), leading to enantiomeric forms. The (2S) designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules [7] [8]:1. Substituent prioritization at C2:- #1: Amino group (–NH₂; atomic number N=7)- #2: Carboxylate (–COOH; C bonded to O,O)- #3: Sulfinylalkyl chain (–C(CH₃)(SO₂H); C bonded to C,S,H)- #4: Hydrogen (–H)2. Configuration assignment:- With H (#4) oriented away, tracing #1→#2→#3 yields a clockwise path → R configuration.- The observed (S) label thus indicates reversed spatial arrangement due to higher-priority groups [7] [8].
Table 2: Key Structural Descriptors
| Feature | Value/Descriptor | Significance |
|---|---|---|
| Chiral centers | 1 (C2) | Governs optical activity |
| Stereodescriptor | (2S) | Absolute configuration |
| SMILES | C[C@@](C)(S(=O)O)[C@H](N)C(=O)O | Encodes stereochemistry |
| InChI Key | SVIZNTHNFAOGAB-VKHMYHEASA-N | Unique identifier |
The sulfinyl group’s tetrahedral sulfur is not chiral due to rapid pyramidal inversion and low energy barrier for stereomutation .
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid exhibits distinct properties compared to structural analogues:
Sulfonyl vs. Sulfinyl Analogues:
Stereoisomers:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: